molecular formula C25H19N3O5 B2531469 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 877656-35-4

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2531469
CAS No.: 877656-35-4
M. Wt: 441.443
InChI Key: GSMUTZITTFCUFT-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure involving benzofuran, pyrimidine, and acetamide groups. This compound is noteworthy due to its multifaceted applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran moiety, which is subsequently fused with a pyrimidine ring system through cyclization reactions. The phenyl groups are introduced via electrophilic aromatic substitution reactions. The final step involves the acylation of the intermediate compound with N-(4-methoxyphenyl)acetamide, under controlled temperature and pH conditions.

Industrial Production Methods: For industrial-scale production, the synthesis is optimized to improve yield and purity. Techniques such as continuous flow reactors, use of catalytic systems, and advanced purification methods like chromatography are employed. The reaction conditions are fine-tuned to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions including:

  • Oxidation: : Often using oxidizing agents like potassium permanganate.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride.

  • Substitution: : Especially nucleophilic substitutions at the acetamide group.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide, acetonitrile.

Major Products Formed: The reactions can yield a range of products such as hydroxylated derivatives, reduced amines, and substituted acetamides, depending on the reagents and conditions.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology: Biologically, it is investigated for its potential activity as an enzyme inhibitor or a receptor agonist/antagonist.

Medicine: In medicine, researchers explore its potential therapeutic properties, particularly in the development of anti-inflammatory or anticancer drugs.

Industry: In industrial applications, it may be utilized in the manufacture of high-performance materials or as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It binds to these targets, either inhibiting or activating their biological functions. The pathways involved often include signal transduction mechanisms that lead to the desired biological response.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds like benzofuran-based drugs or pyrimidine derivatives, 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide stands out due to its combined structural features, which confer unique chemical reactivity and biological activity.

Similar Compounds:
  • Benzofuran derivatives

  • Pyrimidine-based compounds

  • Acetamide-containing molecules

Properties

CAS No.

877656-35-4

Molecular Formula

C25H19N3O5

Molecular Weight

441.443

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H19N3O5/c1-32-18-13-11-16(12-14-18)26-21(29)15-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25(27)31)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,29)

InChI Key

GSMUTZITTFCUFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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